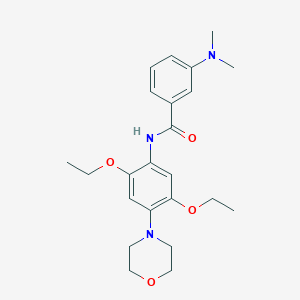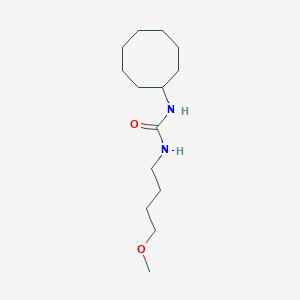![molecular formula C16H22N6O B7681642 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide, commonly known as DIQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQA is a tetrazole-based compound that has been synthesized through a multistep process, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of DIQA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DIQA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. DIQA has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammatory genes. Moreover, DIQA has been shown to modulate the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects
DIQA has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. DIQA has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. Moreover, DIQA has been shown to improve the cognitive function of animals in various behavioral tests.
实验室实验的优点和局限性
DIQA has several advantages for lab experiments, such as its high purity and stability. DIQA is also easily soluble in water and organic solvents, which makes it easy to use in various assays. However, DIQA has some limitations, such as its low solubility in some organic solvents, which can affect its bioavailability. Moreover, DIQA has not been extensively studied in humans, and its safety profile is not fully understood.
未来方向
DIQA has several potential future directions for scientific research. One direction is to study its potential therapeutic applications in various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. Another direction is to study its mechanism of action in more detail, to better understand how it modulates various signaling pathways in cells. Moreover, future studies can focus on optimizing the synthesis method of DIQA, to obtain higher yields and purity. Finally, studies can be conducted to assess the safety and pharmacokinetics of DIQA in humans, to determine its potential as a therapeutic agent.
Conclusion
DIQA is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQA has been synthesized through a multistep process, and its mechanism of action has been studied in detail. DIQA has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, and it has potential applications in various diseases. DIQA has several advantages for lab experiments, such as its high purity and stability, but it also has some limitations, such as its low solubility in some organic solvents. Future studies can focus on optimizing the synthesis method of DIQA, studying its mechanism of action in more detail, and assessing its safety and pharmacokinetics in humans.
合成方法
DIQA is synthesized through a multistep process that involves the reaction of 2-(2-bromoacetyl)tetrazole with 3,4-dihydroisoquinoline in the presence of a base. The resulting intermediate is then reacted with 1,4-dibromobutane to form the final product, DIQA. The synthesis of DIQA has been optimized to obtain high yields and purity, and the compound has been characterized using various analytical techniques.
科学研究应用
DIQA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. DIQA has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Moreover, DIQA has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-2-15(9-17-16(23)11-22-12-18-19-20-22)21-8-7-13-5-3-4-6-14(13)10-21/h3-6,12,15H,2,7-11H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWLPXWDRUQHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CN1C=NN=N1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)


![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)

![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)